Cas no 929617-28-7 (2-Bromo-4-ethyl-5-nitro-pyridine)
2-Bromo-4-ethyl-5-nitro-pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-ethyl-5-nitro-pyridine
- 2-BROMO-4-ETHYL-5-NITROPYRIDINE
- 929617-28-7
- SB40003
- FT-0654130
- DTXSID40653938
- SCHEMBL15173646
- AKOS015916899
- A844403
- WPVYXDXNMDQACF-UHFFFAOYSA-N
- 2-DIFLUOROMETHYLINDOL
- DB-364783
-
- MDL: MFCD12024433
- Inchi: 1S/C7H7BrN2O2/c1-2-5-3-7(8)9-4-6(5)10(11)12/h3-4H,2H2,1H3
- InChI Key: WPVYXDXNMDQACF-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=N1)[N+](=O)[O-])CC
Computed Properties
- Exact Mass: 229.96909g/mol
- Monoisotopic Mass: 229.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 58.7Ų
2-Bromo-4-ethyl-5-nitro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172317-1g |
2-bromo-4-ethyl-5-nitropyridine |
929617-28-7 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM172317-1g |
2-bromo-4-ethyl-5-nitropyridine |
929617-28-7 | 95% | 1g |
$450 | 2023-01-02 | |
| Alichem | A029013356-250mg |
2-Bromo-4-ethyl-5-nitropyridine |
929617-28-7 | 95% | 250mg |
$1068.20 | 2023-08-31 | |
| Alichem | A029013356-1g |
2-Bromo-4-ethyl-5-nitropyridine |
929617-28-7 | 95% | 1g |
$3068.70 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0947-5g |
2-Bromo-4-ethyl-5-nitro-pyridine |
929617-28-7 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0947-1g |
2-Bromo-4-ethyl-5-nitro-pyridine |
929617-28-7 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0947-500mg |
2-Bromo-4-ethyl-5-nitro-pyridine |
929617-28-7 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0947-250mg |
2-Bromo-4-ethyl-5-nitro-pyridine |
929617-28-7 | 97% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0947-100mg |
2-Bromo-4-ethyl-5-nitro-pyridine |
929617-28-7 | 97% | 100mg |
1526.48CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0947-5g |
2-Bromo-4-ethyl-5-nitro-pyridine |
929617-28-7 | 97% | 5g |
¥34958.27 | 2025-04-11 |
2-Bromo-4-ethyl-5-nitro-pyridine Suppliers
2-Bromo-4-ethyl-5-nitro-pyridine Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-Bromo-4-ethyl-5-nitro-pyridine
Introduction to 2-Bromo-4-ethyl-5-nitro-pyridine (CAS No. 929617-28-7) and Its Emerging Applications in Chemical Biology
2-Bromo-4-ethyl-5-nitro-pyridine, identified by its CAS number 929617-28-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and reactivity. This compound belongs to the pyridine class, which is widely recognized for its broad spectrum of biological activities and utility in pharmaceutical development. The presence of bromine, ethyl, and nitro substituents in its molecular structure endows it with unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of 2-bromo-4-ethyl-5-nitro-pyridine contribute to its reactivity, enabling it to participate in a wide range of chemical transformations. The bromine atom, for instance, serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the design of novel therapeutic agents. Additionally, the nitro group can be reduced to an amine, providing another pathway for diversifying the compound’s derivatives.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 2-Bromo-4-ethyl-5-nitro-pyridine has emerged as a key intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The pyridine core is particularly well-suited for interacting with protein targets due to its ability to mimic adenine or guanine bases, facilitating binding to ATP-binding sites in kinases.
One of the most compelling aspects of 2-bromo-4-ethyl-5-nitro-pyridine is its role in developing antiviral agents. The structural motif of this compound has been incorporated into molecules designed to disrupt viral replication cycles. Notably, derivatives of pyridine have shown promise in inhibiting enzymes essential for viral polymerization and assembly. The bromine substituent allows for further derivatization, enabling researchers to fine-tune the pharmacokinetic properties of these antiviral candidates.
The ethyl group in 2-bromo-4-ethyl-5-nitro-pyridine also contributes to its biological relevance by influencing solubility and metabolic stability. This feature is particularly important when designing drug candidates intended for oral administration or systemic delivery. By optimizing the ethyl substituent’s position and electronic environment, chemists can enhance the compound’s bioavailability and reduce off-target effects.
Recent advancements in computational chemistry have further accelerated the exploration of 2-bromo-4-ethyl-5-nitro-pyridine’s potential applications. Molecular docking studies have identified novel binding pockets on protein targets that can be exploited using pyridine-based scaffolds. These studies not only provide insights into the compound’s mechanism of action but also guide the design of next-generation analogs with improved potency and selectivity.
The nitro group in 2-bromo-4-ethyl-5-nitro-pyridine is another critical feature that has been leveraged in medicinal chemistry. Its redox-active nature allows for the generation of reactive intermediates that can covalently modify biological targets. This approach has been particularly effective in developing probes for studying protein function and identifying new therapeutic strategies.
In conclusion, 2-bromo-4-ethyl-5-nitro-pyridine (CAS No. 929617-28-7) represents a cornerstone compound in modern chemical biology research. Its unique structural features and reactivity make it an indispensable tool for synthesizing bioactive molecules with applications spanning anticancer, antiviral, and anti-inflammatory therapies. As research continues to uncover new pathways and targets, the significance of this compound is expected to grow even further.
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